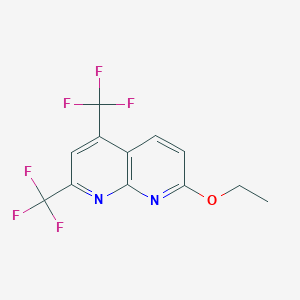
7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups often enhances the compound’s stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of ethoxy and trifluoromethyl groups: These functional groups can be introduced through nucleophilic substitution or electrophilic addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
作用机制
The mechanism of action of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine would depend on its specific biological target. Generally, compounds in this family might interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of trifluoromethyl groups can enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2,4-Bis(trifluoromethyl)-1,8-naphthyridine: Lacks the ethoxy group but shares the core structure.
7-Methoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of both ethoxy and trifluoromethyl groups, which can influence its chemical reactivity, stability, and biological activity.
生物活性
7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic compound belonging to the naphthyridine family, characterized by its unique structure featuring ethoxy and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The presence of trifluoromethyl groups typically enhances the compound's stability and bioavailability, making it a valuable candidate for drug development. The naphthyridine core is known for its diverse biological activities, which can be attributed to its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes essential for bacterial growth and replication.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of DNA Gyrase : By targeting DNA gyrase, the compound disrupts DNA replication, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Cell Cycle Proteins : The compound may affect the expression of proteins such as p21 and Ki67, which are crucial for cell cycle regulation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethoxy and trifluoromethyl groups | Antimicrobial, anticancer |
| 2,4-Bis(trifluoromethyl)-1,8-naphthyridine | Lacks ethoxy group | Limited activity |
| 7-Methoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine | Methoxy group instead of ethoxy | Moderate anticancer effects |
Case Studies and Research Findings
- Study on Anticancer Effects : In a study examining the effects of various naphthyridine derivatives on human cancer cell lines (e.g., HeLa and A549), this compound exhibited IC50 values indicating potent cytotoxicity. The compound showed enhanced efficacy compared to other derivatives lacking the ethoxy group.
- Mechanistic Insights : Further investigations revealed that the compound's interaction with DNA gyrase not only inhibited its activity but also resulted in significant changes in gene expression related to apoptosis pathways.
- Antimicrobial Testing : A series of antimicrobial assays against Gram-positive and Gram-negative bacteria demonstrated that this compound outperformed several standard antibiotics, suggesting its potential as a new antimicrobial agent.
属性
IUPAC Name |
7-ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2O/c1-2-21-9-4-3-6-7(11(13,14)15)5-8(12(16,17)18)19-10(6)20-9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXNERVVJCQGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














